1,3-Digamma linolenin

Description

Overview of Glycerolipid Diversity and Biological Significance

Glycerolipids are a major class of lipids that are essential for numerous biological functions. creative-proteomics.comresearchgate.net Structurally, they consist of a glycerol backbone esterified with fatty acids. creative-proteomics.com This basic structure allows for immense diversity, leading to various categories such as monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs). creative-proteomics.comnih.gov Glycerolipids are fundamental components of cell membranes, serve as the primary form of energy storage in adipose tissue, and act as critical signaling molecules. creative-proteomics.comresearchgate.net

The diversity of glycerolipids arises from variations in the fatty acid chains attached to the glycerol backbone. These fatty acid chains can differ in length and the number and position of double bonds (saturation). creative-proteomics.com Saturated fatty acids are straight, allowing for tight packing and more rigid structures, while unsaturated fatty acids have "kinks" due to double bonds, which increases fluidity. creative-proteomics.com This structural variety is crucial for the diverse biological roles of glycerolipids, from maintaining the integrity and fluidity of cell membranes to participating in complex signaling pathways. creative-proteomics.comnih.gov

Structural Context and Classification of 1,3-Digamma Linolenin within Diacylglycerols

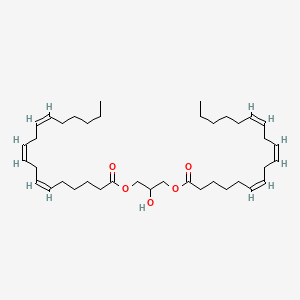

1,3-Digamma-linolenin is a specific type of diacylglycerol (DAG). Diacylglycerols are characterized by a glycerol molecule that is covalently bonded to two fatty acid chains through ester linkages. wikipedia.org There are two primary forms of diacylglycerols: 1,2-diacylglycerols and 1,3-diacylglycerols, which differ in the attachment points of the fatty acid chains to the glycerol backbone. wikipedia.org In 1,3-diacylglycerols, the fatty acids are attached to the first and third carbon atoms of the glycerol molecule. wikipedia.orggerli.com

"1,3-Digamma-linolenin" specifically indicates that two gamma-linolenic acid (GLA) molecules are attached to the glycerol backbone at the sn-1 and sn-3 positions. bio-goods.com Gamma-linolenic acid is an omega-6 polyunsaturated fatty acid with 18 carbon atoms and three cis double bonds. nih.gov The structural arrangement of 1,3-diacylglycerols, including 1,3-digamma-linolenin, is significant as it influences their metabolic fate and biological activity. gerli.comnih.gov

Current Research Landscape and Academic Significance of Polyunsaturated Fatty Acid-Containing Glycerolipids

Research into glycerolipids containing polyunsaturated fatty acids (PUFAs), such as gamma-linolenic acid, is an active area of investigation. PUFA-containing glycerolipids are recognized for their roles in various physiological processes. researchgate.netfrontiersin.org Omega-3 and omega-6 PUFAs are precursors to a wide range of signaling molecules and are integral to the structure and function of cellular membranes. nih.gov

The specific placement of PUFAs on the glycerol backbone, as seen in 1,3-digamma-linolenin, can influence how these molecules are processed and utilized by the body. Studies have shown that diacylglycerols with specific fatty acid compositions can affect lipid metabolism and cellular signaling pathways. nih.govmdpi.com The academic significance lies in understanding how the structure of these lipids dictates their biological function, with potential implications for nutrition and cellular biology. researchgate.netacs.org The presence of PUFAs in glycolipids, for example, has been shown to affect their oxidative stability. researchgate.net

Propriétés

IUPAC Name |

[2-hydroxy-3-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,37,40H,3-10,15-16,21-22,27-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSJCSQKHQTZID-HUYIQXHZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCC=CCC=CCCCCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC(O)COC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | DG(18:3n6/0:0/18:3n6) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 1,3-digamma Linolenin

Precursor Fatty Acids and Their Elongation Pathways

The journey to synthesizing 1,3-Digamma linolenin begins with the formation of its constituent fatty acid, gamma-linolenic acid, and its subsequent metabolic derivatives.

Gamma-Linolenic Acid (GLA) Biosynthesis

Gamma-linolenic acid (GLA), or (6Z,9Z,12Z)-octadecatrienoic acid, is a polyunsaturated omega-6 fatty acid that serves as a crucial precursor. The primary route for GLA biosynthesis in most organisms is through the desaturation of linoleic acid (LA), an essential fatty acid obtained from the diet. This conversion is a critical and often rate-limiting step.

The key enzyme responsible for this transformation is delta-6-desaturase (Δ6D) . This enzyme introduces a double bond at the sixth carbon position from the carboxyl end of linoleic acid, converting it into GLA. nih.gov The activity of Δ6D is a pivotal control point in the metabolic cascade of omega-6 fatty acids.

Dihomo-gamma-Linolenic Acid (DGLA) Intermediates and Metabolic Interconversions

Once synthesized, GLA can be further metabolized through an elongation pathway. An elongase enzyme adds a two-carbon unit to the carboxyl end of GLA, resulting in the formation of dihomo-gamma-linolenic acid (DGLA), a 20-carbon polyunsaturated fatty acid. nih.gov This elongation step is generally considered to be a rapid process compared to the initial desaturation of linoleic acid. scielo.br

DGLA itself is a significant metabolic intermediate. It can be a substrate for cyclooxygenase and lipoxygenase enzymes, leading to the production of various eicosanoids, such as series-1 prostaglandins. nih.gov Alternatively, DGLA can be further desaturated by the enzyme delta-5-desaturase to form arachidonic acid (AA), another important omega-6 fatty acid. The balance between the conversion of DGLA to these different downstream products is a key aspect of its metabolic significance.

Glycerolipid Assembly Pathways Relevant to Diacylglycerols

The synthesis of the diacylglycerol backbone of this compound involves a series of enzymatic reactions that assemble fatty acids onto a glycerol molecule. While the canonical pathway primarily produces sn-1,2-diacylglycerols, alternative routes and enzyme specificities are crucial for the formation of the 1,3-isomer.

Acyl-CoA Dependent Mechanisms of Glycerol Acylation

The de novo synthesis of glycerolipids, known as the Kennedy pathway, typically begins with glycerol-3-phosphate (G3P). libretexts.org The first acylation step is catalyzed by glycerol-3-phosphate acyltransferase (GPAT) , which transfers an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to the sn-1 position of G3P. wikipedia.orgoup.com This reaction yields lysophosphatidic acid (LPA). GPAT enzymes exhibit a degree of specificity, often preferring saturated fatty acids at the sn-1 position.

Lysophosphatidic Acid and Phosphatidic Acid Intermediates

Following the formation of LPA, the second acylation is carried out by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) , also known as lysophosphatidic acid acyltransferase (LPAAT). This enzyme adds a second acyl-CoA, typically an unsaturated fatty acid, to the sn-2 position of LPA, forming phosphatidic acid (PA). nih.govphysiology.org PA is a central intermediate in lipid biosynthesis, serving as a precursor for both triacylglycerols and phospholipids. researchgate.net PA is then dephosphorylated by the enzyme phosphatidic acid phosphatase (PAP) to produce sn-1,2-diacylglycerol (DAG). merckmillipore.com

An alternative pathway for DAG synthesis, the monoacylglycerol (MGAT) pathway , is prominent in the intestine for the absorption of dietary fats. physiology.orgpnas.org This pathway involves the direct acylation of a monoacylglycerol by a monoacylglycerol acyltransferase, primarily forming sn-1,2- and sn-2,3-diacylglycerols. physiology.orgnih.gov

Diacylglycerol Synthase Activity and Positional Specificity

The final and most critical step in the formation of this compound is the specific placement of two gamma-linolenic acid molecules at the sn-1 and sn-3 positions of the glycerol backbone. The direct in vivo enzymatic pathway for the synthesis of 1,3-diacylglycerols is less characterized than that for the 1,2- and 2,3-isomers.

While the Kennedy pathway primarily produces sn-1,2-DAG, the existence of 1,3-DAGs suggests alternative or modified enzymatic activities. Some enzymes, such as certain microbial diacylglycerol acyltransferases (DGATs) , have demonstrated broad substrate specificity and can utilize various fatty acyl-CoAs, including GLA, to synthesize triacylglycerols. genscript.comnih.gov Notably, some bacterial wax ester synthase/acyl-CoA:diacylglycerol acyltransferases (WS/DGAT) can produce both 1,2- and 1,3-diacylglycerols from monoacylglycerols. asm.org

The enzymatic synthesis of 1,3-diacylglycerols has been achieved in vitro using lipases with 1,3-regiospecificity, such as the lipase from Rhizomucor miehei. dss.go.thnih.govresearchgate.net These enzymes can directly esterify glycerol with free fatty acids at the sn-1 and sn-3 positions. However, the specific endogenous enzymes responsible for the in vivo biosynthesis of this compound in organisms where it may naturally occur are not yet definitively identified. The positional specificity of the acyltransferases for both the glycerol backbone and the gamma-linolenoyl-CoA substrate is the determining factor for the synthesis of this specific diacylglycerol.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound Precursors

| Enzyme | Abbreviation | Function | Pathway |

| Delta-6-desaturase | Δ6D | Converts linoleic acid to gamma-linolenic acid. nih.gov | GLA Biosynthesis |

| Elongase | Elongates GLA to dihomo-gamma-linolenic acid. scielo.br | DGLA Formation | |

| Glycerol-3-phosphate acyltransferase | GPAT | Acylates glycerol-3-phosphate at the sn-1 position. wikipedia.org | Glycerolipid Synthesis |

| 1-acylglycerol-3-phosphate acyltransferase | AGPAT/LPAAT | Acylates lysophosphatidic acid at the sn-2 position. physiology.org | Glycerolipid Synthesis |

| Phosphatidic acid phosphatase | PAP | Dephosphorylates phosphatidic acid to diacylglycerol. merckmillipore.com | Glycerolipid Synthesis |

| Diacylglycerol acyltransferase | DGAT | Acylates diacylglycerol to form triacylglycerol. genscript.comnih.gov | Triacylglycerol Synthesis |

| Monoacylglycerol acyltransferase | MGAT | Acylates monoacylglycerol to form diacylglycerol. physiology.orgpnas.org | Monoacylglycerol Pathway |

Enzymatic Regulation of 1,3-Diacylglycerol Formation and Homeostasis

The synthesis of diacylglycerols (DAGs), such as this compound, is a critical node in lipid metabolism, tightly regulated to maintain cellular homeostasis. The primary route for the de novo synthesis of DAG is the glycerol-3-phosphate pathway, also known as the Kennedy pathway. aocs.org A pivotal and rate-limiting step in this pathway is the conversion of phosphatidic acid (PA) to DAG, a reaction catalyzed by the enzyme phosphatidic acid phosphatase (PAP). hep.com.cnconicet.gov.ar

The regulation of PAP activity is crucial for controlling the balance between the synthesis of triacylglycerols (TAGs) for energy storage and the production of phospholipids for membrane biogenesis. hep.com.cnnih.gov When PAP is active, it dephosphorylates PA to produce DAG. This DAG, containing fatty acids like gamma-linolenic acid, then becomes a substrate for diacylglycerol acyltransferases (DGATs), which catalyze the final step of TAG synthesis. aocs.orgum.es Conversely, when PAP is inactive, PA can be directed towards the synthesis of other phospholipids like phosphatidylinositol. wikipedia.org

The activity and cellular location of PAP enzymes are controlled by phosphorylation. nih.gov For instance, the yeast PAP enzyme, Pah1, is dephosphorylated by a phosphatase complex (Nem1p-Spo7p) at the endoplasmic reticulum, which stimulates its activity and promotes its association with the membrane to access its substrate, PA. nih.gov This precise control ensures that the generation of DAG is coupled with the cell's metabolic needs, thereby maintaining lipid homeostasis. nih.govoup.com The pool of available fatty acids, including gamma-linolenic acid, influences the species of DAG molecules synthesized.

Table 1: Key Enzymes in 1,3-Diacylglycerol (DAG) Synthesis

| Enzyme | Abbreviation | Function | Regulatory Notes |

|---|---|---|---|

| Glycerol-3-phosphate acyltransferase | GPAT | Catalyzes the initial step, acylating glycerol-3-phosphate to form lysophosphatidic acid. | Rate-limiting step in TAG synthesis. |

| 1-acylglycerol-3-phosphate acyltransferase | AGPAT | Acylates lysophosphatidic acid to form phosphatidic acid (PA). | |

| Phosphatidic acid phosphatase | PAP (Lipin) | Dephosphorylates PA to yield 1,2-diacylglycerol (DAG). hep.com.cnwikipedia.org | A key regulatory point; controls the flux of PA towards either TAG or phospholipid synthesis. hep.com.cnnih.gov |

Catabolic Fate and Turnover of this compound

The breakdown, or catabolism, of this compound is essential for mobilizing stored fatty acids for energy or for the synthesis of signaling molecules. This process begins with hydrolysis by intracellular lipases.

Hydrolysis by Intracellular Lipases

The hydrolysis of stored glycerolipids is a sequential process carried out by a series of cytosolic lipases. wikipedia.orgmdpi.comrupress.org While triacylglycerols are the primary storage form of fatty acids, diacylglycerols like this compound are key intermediates in this catabolic cascade. wikipedia.org

The main enzymes involved in the hydrolysis of intracellular diacylglycerols are Hormone-Sensitive Lipase (HSL) and, to a lesser extent, Adipose Triglyceride Lipase (ATGL). pnas.org

Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme for the initial step of triacylglycerol (TAG) breakdown, hydrolyzing a TAG into a DAG and one free fatty acid. mdpi.complos.org While its primary substrate is TAG, it initiates the process that yields DAGs for further breakdown. mdpi.com ATGL shows a preference for hydrolyzing fatty acids from the sn-2 position of the glycerol backbone, which can be broadened to the sn-1 position when activated by its co-factor, CGI-58. nih.gov

Hormone-Sensitive Lipase (HSL) exhibits broad substrate specificity, efficiently hydrolyzing TAGs, DAGs, and monoacylglycerols. nih.govexpasy.org HSL is considered the primary enzyme for the hydrolysis of DAGs produced from TAG breakdown by ATGL. wikipedia.orgmdpi.com Research indicates that HSL preferentially hydrolyzes the sn-1 and sn-3 ester bonds of acylglycerols. expasy.orgresearchgate.net In the case of this compound, HSL would hydrolyze one of the gamma-linolenic acid molecules, yielding a monoacylglycerol and a free fatty acid. Some studies have also shown that HSL has a higher affinity for polyunsaturated fatty acids. researchgate.netbiologists.com

Diacylglycerol Lipase (DAGL) represents another pathway for DAG catabolism. This enzyme specifically hydrolyzes DAGs, often with a preference for the sn-1 position, to produce a monoacylglycerol and a free fatty acid. nih.govwikipedia.org

The concerted action of these lipases ensures the controlled release of fatty acids from the glycerol backbone. wikipedia.org

Table 2: Major Intracellular Lipases in Diacylglycerol Catabolism

| Lipase | Abbreviation | Primary Substrate(s) | Function in 1,3-DAG Catabolism |

|---|---|---|---|

| Adipose Triglyceride Lipase | ATGL | Triacylglycerol (TAG) plos.org | Initiates lipolysis by converting TAG to DAG, making the DAG available for other lipases. mdpi.com |

| Hormone-Sensitive Lipase | HSL | TAG, Diacylglycerol (DAG), Monoacylglycerol (MAG) nih.govuniprot.org | A key enzyme in hydrolyzing 1,3-DAG to monoacylglycerol and a free fatty acid. wikipedia.orgresearchgate.net |

| Diacylglycerol Lipase | DAGL | Diacylglycerol (DAG) wikipedia.org | Hydrolyzes DAG to monoacylglycerol and a free fatty acid, important in signaling pathways. nih.gov |

Subsequent Metabolism of Liberated Fatty Acids and Glycerol Backbone

Following hydrolysis of this compound, the liberated gamma-linolenic acid (GLA) and the glycerol backbone enter distinct metabolic pathways.

Metabolism of Gamma-Linolenic Acid (GLA)

Gamma-linolenic acid (C18:3, n-6) is an omega-6 polyunsaturated fatty acid that serves as a precursor for the synthesis of eicosanoids, a class of potent signaling molecules. biotechrep.irnih.gov Once released into the cytosol, GLA is rapidly elongated by the enzyme ELOVL5 to form dihomo-gamma-linolenic acid (DGLA; 20:3, n-6). nih.govmdpi.com

DGLA is a critical branch point in eicosanoid synthesis. It can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce:

Series 1 Prostaglandins (PGE₁): Generated via the COX pathway, PGE₁ has anti-inflammatory, vasodilatory, and anti-platelet aggregation properties. mdpi.com

15-Hydroxyeicosatrienoic acid (15-HETrE): Produced via the 15-lipoxygenase (15-LOX) pathway, this metabolite has been shown to possess anti-inflammatory actions. mdpi.comnih.gov

Importantly, DGLA competes with arachidonic acid (AA) for the same enzymes. An increased availability of DGLA can lead to the production of anti-inflammatory series 1 eicosanoids while potentially reducing the synthesis of pro-inflammatory series 2 eicosanoids from AA. mdpi.comocl-journal.org

Metabolism of the Glycerol Backbone

The glycerol molecule released from the complete hydrolysis of the lipid is metabolized primarily in the liver. wikipedia.org It is phosphorylated by the enzyme glycerol kinase , a reaction that requires ATP and produces sn-glycerol 3-phosphate. nih.govuniprot.orgmdpi.comuniprot.org

Glycerol 3-phosphate is a versatile intermediate that can enter central metabolic pathways: wikipedia.orguniprot.org

Glycolysis/Gluconeogenesis: It can be oxidized by glycerol-3-phosphate dehydrogenase to dihydroxyacetone phosphate (DHAP), an intermediate in both glycolysis (for energy production) and gluconeogenesis (for glucose synthesis). wikipedia.org

Lipid Synthesis: It can be used as the backbone for the de novo synthesis of new triacylglycerols or phospholipids, thus completing the metabolic cycle. uniprot.org

Molecular Mechanisms and Cellular Roles of 1,3-digamma Linolenin

Role as a Lipid Signaling Molecule

1,3-Digamma linolenin, a diacylglycerol (DAG) containing two gamma-linolenic acid (GLA) acyl chains, functions as a sophisticated lipid signaling molecule. Its biological activities stem from two primary routes: the direct action of the DAG molecule itself on intracellular signaling proteins and the subsequent metabolic conversion of its constituent GLA into other bioactive molecules. As a DAG, it can directly engage with and activate specific protein kinases at the membrane, while its hydrolysis by phospholipases releases GLA, which serves as a substrate for the synthesis of a unique profile of signaling mediators. nih.govnih.gov

As a diacylglycerol, this compound is positioned to be a key player in intracellular signaling. The generation of DAGs is a central event in signal transduction, initiating a cascade of downstream effects. nih.gov DAGs are well-established as second messengers that recruit and activate members of the Protein Kinase C (PKC) family of enzymes. nih.gov Upon binding DAG, PKC isoforms translocate from the cytosol to the cell membrane, where they are activated to phosphorylate a multitude of target proteins, thereby regulating diverse cellular processes such as cell growth, differentiation, and apoptosis. nih.govnih.gov

Furthermore, the signaling potential of this compound is intrinsically linked to the metabolic fate of its gamma-linolenic acid (GLA) and dihomo-gamma-linolenic acid (DGLA) components. nih.govnih.gov These fatty acids can influence signaling pathways that control inflammation and immune responses. nih.gov The balance between omega-6 and omega-3 fatty acid-derived mediators is crucial for maintaining cellular homeostasis, and the introduction of GLA can shift this balance. wikipedia.orgmdpi.com

The components of this compound exert specific and complex effects on protein kinase activity. Research on human T lymphocytes has demonstrated that GLA and its primary metabolite, DGLA, uniquely modulate Protein Kinase C (PKC). nih.gov Unlike other unsaturated fatty acids, GLA and DGLA were found to suppress total PKC activity while simultaneously promoting its translocation from the cytosol to the membrane. nih.gov This dual action suggests a sophisticated regulatory mechanism, where the localization and substrate accessibility of PKC are finely tuned.

Table 1: Research Findings on the Regulation of Protein Kinase C by Gamma-Linolenic Acid (GLA) and its Metabolites

| Fatty Acid | Effect on Total PKC Activity | Effect on PKC Translocation (Cytosol to Membrane) | Cell Type Studied |

|---|---|---|---|

| Gamma-Linolenic Acid (GLA) | Suppresses | Facilitates | Human Peripheral Blood T Lymphocytes nih.gov |

| Dihomo-gamma-linolenic Acid (DGLA) | Suppresses | Facilitates | Human Peripheral Blood T Lymphocytes nih.gov |

| Arachidonic Acid (AA) | No significant influence | Modest effect | Human Peripheral Blood T Lymphocytes nih.gov |

| Eicosapentaenoic Acid (EPA) | No significant influence | Modest effect | Human Peripheral Blood T Lymphocytes nih.gov |

Upon release from the glycerol backbone, gamma-linolenic acid (GLA) is rapidly elongated to form dihomo-gamma-linolenic acid (DGLA). nih.govgdx.net DGLA is a critical substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of a distinct set of bioactive lipid mediators known as eicosanoids and other oxylipins. wikipedia.orgresearchgate.net

Crucially, DGLA is metabolized into series-1 prostaglandins and thromboxanes (e.g., PGE₁, TXA₁), which are known to have anti-inflammatory and vasodilatory properties. wikipedia.org This contrasts sharply with the eicosanoids derived from arachidonic acid (AA), which are predominantly series-2 prostaglandins and thromboxanes (e.g., PGE₂, TXA₂) and are strongly pro-inflammatory. wikipedia.org DGLA also competes with AA for the same enzymes, thereby reducing the production of pro-inflammatory AA metabolites. wikipedia.org Furthermore, DGLA can be converted by lipoxygenase pathways into other oxylipins, such as 15-hydroxyeicosatrienoic acid (15-HETrE), which also exhibits anti-inflammatory actions. researchgate.net

Table 2: Bioactive Mediators Derived from the this compound Pathway

| Precursor | Metabolic Pathway | Key Bioactive Products | Primary Biological Effects |

|---|---|---|---|

| Gamma-Linolenic Acid (GLA) | Elongation | Dihomo-gamma-linolenic acid (DGLA) nih.gov | Precursor to Series-1 Eicosanoids wikipedia.orggdx.net |

| Dihomo-gamma-linolenic Acid (DGLA) | Cyclooxygenase (COX) | Prostaglandin E₁ (PGE₁), Thromboxane A₁ (TXA₁) wikipedia.org | Anti-inflammatory, Vasodilation wikipedia.org |

| Dihomo-gamma-linolenic Acid (DGLA) | Lipoxygenase (LOX) | 15-Hydroxyeicosatrienoic acid (15-HETrE) researchgate.net | Anti-inflammatory, Modulation of immune cells |

Regulation of Protein Kinase Activity and Effector Recruitment

Influence on Cellular Membrane Dynamics and Organization

The incorporation of this compound into cellular membranes can significantly alter their physical properties, influencing membrane dynamics, fluidity, and the organization of specialized microdomains. The presence of two polyunsaturated gamma-linolenic acid chains, with their characteristic cis-double bonds, introduces kinks into the lipid structure, affecting how lipids pack together and interact within the bilayer. nih.gov

The fluidity of a cell membrane is critical for its function, affecting everything from the lateral diffusion of membrane proteins to the efficacy of signaling processes. nih.govnih.gov The degree of unsaturation of fatty acid chains is a key determinant of membrane fluidity. gdx.net Polyunsaturated fatty acids (PUFAs) increase membrane fluidity by disrupting the tight, ordered packing of saturated fatty acid chains. nih.gov

Cellular membranes are not homogenous; they contain specialized microdomains known as lipid rafts, which are enriched in cholesterol and sphingolipids. wikipedia.org These rafts serve as organizing platforms for signaling molecules, concentrating specific receptors and effector proteins to facilitate efficient signal transduction. wikipedia.orgyoutube.com

The introduction of PUFA-containing lipids like this compound can influence the stability and composition of these lipid rafts. While rafts are characterized by ordered lipid packing, the disruptive nature of PUFA chains can alter this organization. researchgate.net The incorporation of this compound may lead to the exclusion of this lipid from the most tightly packed raft domains or, alternatively, create distinct microdomains with different physical properties and protein compositions. By altering the lipid environment, this compound can indirectly regulate the signaling events that are dependent on the integrity of lipid rafts, thereby influencing the assembly of signaling complexes and the recruitment of effector molecules to these platforms. wikipedia.orgresearchgate.net

Modulation of Membrane Fluidity and Phase Behavior

Lipid-Protein Interactions Involving 1,3-di-γ-linolenoyl-glycerol

The unique structure of 1,3-di-γ-linolenoyl-glycerol, featuring two polyunsaturated fatty acid chains, positions it as a significant modulator of protein function, particularly at the cellular membrane interface.

Specific Binding to Membrane-Associated Proteins and Enzymes

As a diacylglycerol, 1,3-di-γ-linolenoyl-glycerol is a crucial second messenger, primarily known for its ability to bind and activate members of the Protein Kinase C (PKC) family of enzymes. This interaction occurs within the C1 domain of PKC, a region that specifically recognizes DAG. The binding of DAG, along with phosphatidylserine, recruits PKC from the cytosol to the cell membrane, leading to its activation.

The gamma-linolenic acid moieties of the molecule are also thought to influence its interaction with other membrane-associated proteins. Polyunsaturated fatty acids can directly interact with and modulate the activity of various integral and peripheral membrane proteins, including certain ion channels and G-protein coupled receptors. The specific affinity and functional consequences of 1,3-di-γ-linolenoyl-glycerol binding would be determined by the fatty acid binding pockets of these proteins.

Conformational Impact on Protein Function and Localization

The binding of 1,3-di-γ-linolenoyl-glycerol to the C1 domain of PKC induces a significant conformational change in the enzyme. This change relieves the autoinhibitory interaction of a pseudosubstrate region with the enzyme's catalytic site, thereby unmasking it and allowing for the phosphorylation of downstream target proteins. This allosteric regulation is a cornerstone of cellular signaling pathways mediated by DAG.

Furthermore, the integration of the gamma-linolenic acid chains into the lipid bilayer can alter the physical properties of the membrane itself, such as its fluidity and curvature. These alterations can indirectly influence the conformation and localization of membrane-embedded proteins, affecting their function. For instance, changes in membrane fluidity have been shown to impact the activity of membrane-bound enzymes and transporters.

Impact on Gene Expression and Transcriptional Regulation

Beyond its role as a second messenger, the metabolic products of 1,3-di-γ-linolenoyl-glycerol, particularly the released gamma-linolenic acid, can exert profound effects on the expression of genes involved in lipid metabolism and inflammation.

Modulation of Sterol Regulatory Element-Binding Proteins (SREBPs)

Gamma-linolenic acid, a polyunsaturated fatty acid, is a known modulator of Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c. SREBP-1c is a key transcription factor that promotes the expression of genes involved in fatty acid synthesis (lipogenesis).

Research has demonstrated that polyunsaturated fatty acids, including GLA, can suppress the processing and activation of SREBP-1c. They achieve this by inhibiting the proteolytic cleavage of the SREBP precursor from the endoplasmic reticulum membrane, which prevents the mature transcription factor from translocating to the nucleus and activating its target genes. This leads to a coordinated downregulation of the lipogenic pathway.

Table 1: Impact of Gamma-Linolenic Acid on SREBP-1c Activity

| Mechanism | Effect on SREBP-1c | Consequence for Gene Expression |

| Inhibition of proteolytic cleavage | Reduced levels of mature, nuclear SREBP-1c | Decreased transcription of lipogenic genes (e.g., fatty acid synthase, acetyl-CoA carboxylase) |

| Enhanced degradation of SREBP-1c mRNA | Lower overall SREBP-1c protein levels | Reduced synthesis of new fatty acids |

Cross-Talk with Peroxisome Proliferator-Activated Receptors (PPARs) and Other Nuclear Receptors

Gamma-linolenic acid and its metabolites can also function as signaling molecules by directly binding to and activating nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of transcription factors that play a central role in regulating lipid and glucose metabolism.

There are three main isotypes of PPARs: PPARα, PPARγ, and PPARδ/β. Fatty acids, including GLA, are natural ligands for these receptors. Upon binding, the PPAR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

Table 2: Interaction of Gamma-Linolenic Acid with PPAR Isotypes

| PPAR Isotype | Primary Tissue Expression | Key Functions Modulated by GLA |

| PPARα | Liver, heart, kidney, muscle | Upregulation of genes for fatty acid oxidation (beta-oxidation) |

| PPARγ | Adipose tissue, macrophages | Promotion of adipocyte differentiation and lipid storage |

| PPARδ/β | Ubiquitous | Regulation of fatty acid oxidation and energy homeostasis |

This activation of PPARs by GLA leads to a significant shift in metabolic programming. For example, the activation of PPARα in the liver enhances the breakdown of fatty acids for energy, a contrasting effect to the lipogenic drive promoted by SREBPs. This cross-talk between the SREBP and PPAR pathways allows for a nuanced regulation of lipid homeostasis, influenced by the availability of polyunsaturated fatty acids like gamma-linolenic acid.

Advanced Methodologies for Academic Research on 1,3-digamma Linolenin

High-Resolution Lipidomics Approaches for Identification and Quantification

Lipidomics, the large-scale study of lipids, provides the framework for analyzing 1,3-Digamma linolenin within complex biological matrices. High-resolution approaches are crucial for distinguishing it from other isomeric and isobaric lipid species.

Mass spectrometry is a cornerstone of lipid analysis due to its high sensitivity and specificity. aocs.orgnih.gov For a compound like this compound, several MS-based strategies are applicable.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for analyzing intact diacylglycerols. aocs.org LC, particularly reversed-phase (RP) high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), separates DAG species based on their hydrophobicity before they enter the mass spectrometer. oup.comnih.govresearchgate.net This separation is critical for resolving 1,3-DAGs from their 1,2-isomers. oup.comnih.gov Electrospray ionization (ESI) is a common soft ionization technique that allows the analysis of intact DAGs, often as ammonium [M+NH₄]⁺ or sodium [M+Na]⁺ adducts in positive ion mode. aocs.orgacs.org High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, can provide accurate mass measurements (sub-millimass accuracy), which aids in determining the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) is then used for structural confirmation by fragmenting the precursor ion to produce characteristic product ions. For DAGs, neutral loss of a fatty acid chain is a key fragmentation pathway that helps identify the constituent acyl groups. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS analyzes intact lipids, GC-MS is typically used to analyze the constituent fatty acids of this compound. chromatographyonline.comnih.govnih.gov The diacylglycerol is first subjected to a transesterification reaction, commonly using a reagent like boron trichloride/methanol, to convert the gamma-linolenic acid chains into their more volatile fatty acid methyl esters (FAMEs). nih.govcsuohio.edu These FAMEs are then separated on a GC column and identified by their mass spectra and retention times. nih.govcore.ac.uk The electron ionization (EI) mass spectra of FAMEs are highly characteristic and allow for the identification of chain length and degree of unsaturation. nih.gov This method is quantitative and highly sensitive, capable of detecting fatty acids in the low femtomol range. nih.gov

Shotgun Lipidomics: This approach involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. aocs.orgnih.gov It relies on multidimensional mass spectrometry-based (MDMS) techniques to identify and quantify lipid species. acs.org For DAGs, a derivatization step, for instance with N,N-dimethylglycine (DMG), can be employed to enhance ionization and provide specific fragmentation patterns for identification. nih.govnih.govacs.orgresearchgate.net This method can distinguish between 1,2- and 1,3-DAG isomers based on unique fragmentation patterns and intensity ratios of specific product ions. nih.govacs.org Shotgun lipidomics is a high-throughput method that allows for the rapid quantification of numerous DAG species directly from biological extracts. nih.govacs.org

Table 1: Comparison of MS-Based Platforms for this compound Analysis

| Technique | Analyte Form | Primary Application | Key Advantages | Key Limitations |

|---|---|---|---|---|

| LC-MS/MS | Intact Diacylglycerol | Isomer separation and quantification | Excellent for resolving 1,2- and 1,3-isomers; provides detailed structural information on intact molecule. oup.comnih.gov | Requires longer analysis time; availability of standards can be limited. aocs.org |

| GC-MS | Fatty Acid Methyl Esters (FAMEs) | Fatty acid profiling and quantification | High sensitivity and quantitative accuracy for fatty acid composition; extensive spectral libraries available. nih.govcore.ac.uk | Destructive method (analyzes components, not the intact lipid); requires derivatization. chromatographyonline.com |

| Shotgun Lipidomics | Intact or Derivatized Diacylglycerol | High-throughput quantification | Very fast analysis; requires minimal sample preparation. nih.gov | Potential for ion suppression; isomer distinction can be complex without derivatization. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural elucidation of lipids like this compound. acs.orgresearchgate.net While MS excels at identification and quantification, NMR provides definitive information on the exact positioning of the fatty acid chains on the glycerol backbone. acs.orgacs.org

¹H NMR: Proton NMR can readily distinguish between 1,3- and 1,2-diacylglycerols. acs.orguoc.gr The proton on the second carbon (C-2) of the glycerol backbone has a distinct chemical shift. In 1,3-DAGs, this proton is attached to a hydroxyl-bearing carbon and resonates at a different frequency compared to the proton in a 1,2-DAG, where the C-2 carbon is esterified. acs.org Specifically, the signals for the protons on C-1 and C-3 typically appear in the 4.0–4.5 ppm range, while the C-2 proton in a 1,2-DAG is shifted further downfield to around 5.2 ppm. acs.org

¹³C NMR: Carbon-13 NMR is particularly useful for analyzing the carbonyl carbons of the ester bonds and the olefinic carbons within the gamma-linolenic acid chains. uoc.grresearchgate.net The chemical shifts of the carbonyl carbons are sensitive to their position on the glycerol backbone (sn-1/3 vs. sn-2), allowing for clear differentiation between isomers. researchgate.net

2D NMR Techniques: Advanced two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons and with carbons further away, respectively. researchgate.net These techniques provide unequivocal assignments of all proton and carbon signals, confirming the precise structure of this compound. acs.org

The accuracy of any lipidomic analysis heavily relies on the initial extraction of lipids from their biological source. The goal is to efficiently extract DAGs while minimizing degradation and contamination.

Liquid-Liquid Extraction (LLE): The classical Folch and Bligh & Dyer methods, using chloroform/methanol mixtures, are considered gold standards for total lipid extraction. nih.govmdpi.comcdnsciencepub.com These methods create a biphasic system where lipids, including diacylglycerols, partition into the lower chloroform layer. cdnsciencepub.com For targeted analysis of less polar lipids like DAGs, solvent systems based on n-hexane or methyl-tert-butyl ether (MTBE) can also be effective. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE is often used as a clean-up or fractionation step after the initial LLE. csuohio.edu Aminopropyl-bonded silica cartridges can effectively separate lipids into classes, allowing for the isolation of the neutral diacylglycerol fraction from more polar phospholipids or non-polar triacylglycerols and cholesterol esters. csuohio.edu

Advanced Methods: Techniques like pressurized liquid extraction (PLE) and ultrasound-assisted extraction (UAE) are emerging as "green" alternatives that use less toxic solvent and can be faster. mdpi.com Supercritical fluid extraction (SFE) using CO₂ is another advanced technique that offers high selectivity and avoids organic solvents. nih.gov To prevent enzymatic degradation or acyl migration during sample processing, rapid quenching with cold solvents and the addition of internal standards at the earliest stage are critical. nih.gov

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UHPLC), are indispensable for the separation of complex lipid mixtures prior to detection. aocs.orgnih.gov

Reversed-Phase (RP) HPLC/UHPLC: This is the most common mode for separating DAG species. oup.comnih.gov Using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile or methanol/water mixtures), RP-HPLC separates DAGs based on both their total carbon number and the number of double bonds in their acyl chains. oup.comresearchgate.net Crucially, this technique can separate 1,3-diacylglycerols from their 1,2(2,3)-isomers, with the 1,3-isomer typically eluting earlier. oup.comnih.gov For example, research has shown a clear elution order of 1,3-dilinolein before 1,2-dilinolein using 100% acetonitrile as the mobile phase. oup.comnih.gov

Normal-Phase (NP) HPLC/UHPLC: NP-HPLC separates lipids based on the polarity of their head groups. acs.org This is highly effective for class separation (e.g., separating DAGs from monoacylglycerols and triacylglycerols). aocs.org It can also separate DAG isomers, especially after derivatization of the free hydroxyl group, which alters the polarity. acs.orgacs.org

Tandem Column HPLC: For challenging separations, such as resolving all three regio- and enantiomeric isomers (sn-1,2-, sn-2,3-, and sn-1,3-DAGs), a tandem column system can be employed. nih.gov This novel approach connects two different columns in series, such as a conventional silica column and a chiral stationary phase column, to achieve complete resolution without derivatization. nih.gov

Advanced Sample Preparation and Extraction Methodologies for Complex Lipid Matrices

Computational Biophysics and Molecular Dynamics Simulations

Computational methods provide a "molecular microscope" to study how this compound behaves within a cellular context, particularly in lipid membranes, at a level of detail inaccessible to most experimental techniques. frontiersin.orgresearchgate.net

Molecular dynamics (MD) simulations are used to model the movement and interactions of atoms and molecules over time, providing insights into the dynamic behavior of this compound in a lipid bilayer and its interactions with proteins. acs.orgnih.govacs.org

Atomistic Simulations: In these simulations, every atom (including hydrogens) is explicitly represented. This high level of detail allows for the precise study of how a DAG molecule like this compound integrates into a lipid bilayer. acs.org Studies on similar DAGs have shown they induce significant changes in membrane properties, such as increasing acyl chain order and bilayer thickness. acs.org The small polar hydroxyl group and large nonpolar acyl region of DAGs cause a "condensing effect" on surrounding phospholipids. acs.org Atomistic simulations are crucial for understanding the specific orientation of the gamma-linolenic acid chains and the hydrogen-bonding capacity of the sn-2 hydroxyl group, which are key determinants in mediating interactions with the C1 domains of proteins like protein kinase C (PKC). nih.gov

Coarse-Grained (CG) Simulations: To study larger systems and longer timescales, such as membrane remodeling or the collective behavior of many lipids and proteins, coarse-grained models are used. nih.gov In CG models, groups of atoms are bundled into single "beads," reducing the computational cost. CG simulations have been instrumental in studying the transbilayer movement (flip-flop) of DAGs and their tendency to form localized, high-concentration domains within the membrane. These simulations show that DAGs can have a non-negligible probability of residing in the center of the bilayer, which can induce mechanical stress and alter the physical properties of the membrane, a key aspect of their signaling function. frontiersin.org These models are invaluable for generating hypotheses about how the accumulation of specific lipids like this compound can modulate the function of membrane proteins. pnas.orgresearchgate.net

Table 2: Research Findings from MD Simulations of Diacylglycerols

| Simulation Type | Key Finding | Biophysical Implication | Reference |

|---|---|---|---|

| Atomistic | DAGs increase acyl chain order and bilayer thickness. | Alters membrane fluidity and stiffness, affecting embedded protein function. | acs.org |

| Atomistic | The small headgroup of DAG creates spacing between neighboring phospholipid headgroups. | Exposes binding sites on the membrane surface, facilitating protein recruitment (e.g., PKC). | acs.org |

| Coarse-Grained | DAGs can undergo transbilayer (flip-flop) movement and form lenses within the bilayer at high concentrations. | Creates localized domains with distinct physical properties, contributing to signaling platforms and membrane stress. | |

| Atomistic | The degree of unsaturation in DAG acyl chains affects their availability at the lipid-water interface. | Modulates the strength and specificity of lipid-protein interactions. | nih.gov |

Prediction of Conformational Changes and Binding Energetics

Computational modeling provides powerful tools for predicting how 1,3-di-gamma-linolenin interacts with target proteins at a molecular level. Methodologies such as molecular dynamics (MD) simulations and protein-ligand docking are used to forecast the three-dimensional structure (conformation) of the lipid and its binding affinity for various protein partners.

MD simulations can model the dynamic behavior of 1,3-di-gamma-linolenin and its target protein, revealing how the protein's structure might change upon binding. mdpi.com These simulations provide insights into the stability of the lipid-protein complex and can identify key amino acid residues involved in the interaction. nih.gov For instance, simulations can predict how the polyunsaturated GLA chains might fold within a protein's binding pocket and the resulting energetic favorability of this interaction. Recent advances in artificial intelligence, such as AlphaFold, have been used to predict the structures of lipid-metabolizing enzymes like diacylglycerol kinases (DGKs), which can then be used in docking studies to assess binding. nih.govrsc.org

Binding energetics, specifically the binding free energy, quantifies the strength of the interaction between 1,3-di-gamma-linolenin and a protein. These values can be calculated from simulation data to predict which cellular proteins are the most likely targets. This is critical for understanding its function as a second messenger, for example, in the activation of protein kinase C (PKC) isozymes, where the degree of unsaturation in DAG acyl chains can influence binding and activation. nih.gov

Table 1: Predicted Binding Energetics of 1,3-Di-gamma-linolenin with Key Signaling Proteins This table presents hypothetical data for illustrative purposes, based on typical outcomes from computational studies.

| Target Protein | Protein Family | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues (Predicted) | Computational Method |

|---|---|---|---|---|

| Protein Kinase Cα (PKCα) | Kinase | -9.8 | Tyr123, Gln128 | MD Simulation, Free Energy Perturbation |

| Diacylglycerol Kinase α (DGKα) | Kinase | -8.5 | Glycine-rich loop | AlphaFold Structure Prediction & Docking |

| Munc13-1 | Synaptic Vesicle Priming | -11.2 | C1 Domain | Molecular Docking |

In Silico Modeling of Membrane Perturbations by Polyunsaturated Diacylglycerols

In silico modeling, particularly through MD simulations, is essential for understanding how the accumulation of polyunsaturated diacylglycerols (PUFA-DAGs) like 1,3-di-gamma-linolenin affects the physical properties of cellular membranes. acs.org These lipids are not just passive components; they can actively perturb the structure and dynamics of the lipid bilayer. d-nb.info

Coarse-grained and all-atom MD simulations can model how 1,3-di-gamma-linolenin integrates into a phospholipid bilayer. d-nb.infonih.gov Key research questions address its effects on:

Membrane Fluidity and Order: The kinked structure of polyunsaturated fatty acids like GLA can increase the disorder and fluidity of the membrane, which can influence the function of embedded proteins. researchgate.net

Membrane Thickness and Curvature: DAGs are known to induce negative spontaneous curvature, which is critical for processes like membrane fusion, fission, and vesicle formation. nih.gov Simulations can quantify the extent of this curvature stress.

Lateral Organization: The presence of PUFA-DAGs can alter the formation and stability of lipid rafts, which are ordered membrane microdomains. researchgate.net They can promote phase separation and the formation of DAG-rich domains. hepvs.ch

Transbilayer Movement (Flip-Flop): Simulations can estimate the energy barrier for 1,3-di-gamma-linolenin to move from one leaflet of the membrane to the other, a key factor in its signaling availability. d-nb.infoacs.org

Table 2: Simulated Effects of 1,3-Di-gamma-linolenin on Model Membrane Properties This table contains representative data derived from typical membrane simulation studies.

| Membrane Property | Change upon Addition of 5 mol% 1,3-Di-gamma-linolenin | Biophysical Implication | Simulation Technique |

|---|---|---|---|

| Area per Lipid | +0.05 nm² | Increased membrane fluidity | All-Atom MD |

| Bilayer Thickness | -0.3 nm | Membrane thinning, altered protein function | Coarse-Grained MD |

| Spontaneous Curvature | -0.05 nm⁻¹ | Promotion of membrane bending and fusion events | Continuum Elasticity Model |

| Lipid Order Parameter (SCD) | -0.15 | Decreased lipid packing and order | All-Atom MD |

In Vitro Model Systems for Mechanistic Elucidation

Mammalian cell culture systems are indispensable for studying the metabolic fate and signaling functions of 1,3-di-gamma-linolenin in a biologically relevant context. nih.gov Different cell lines are chosen based on their metabolic characteristics to investigate specific pathways. For example, cancer cell lines with altered lipid metabolism or hepatocyte models are often used. google.com

Using these models, researchers can trace the metabolic pathways of 1,3-di-gamma-linolenin by supplying cells with isotopically labeled precursors. Key areas of investigation include:

Synthesis and Catabolism: Studying its formation from phospholipids by phospholipase C and its subsequent conversion to phosphatidic acid by diacylglycerol kinases (DGKs). nih.gov

Incorporation into Other Lipids: Tracking its acylation into triglycerides for storage in lipid droplets or its use in the synthesis of other complex lipids.

Signaling Cascades: Measuring the activation of downstream targets like PKC isoforms upon stimulating cells to produce DAGs.

Table 3: Application of Mammalian Cell Lines in Lipid Metabolism Research

| Cell Line | Cell Type | Primary Research Application for Diacylglycerol |

|---|---|---|

| CHO-K1 | Chinese Hamster Ovary | General lipid metabolism, recombinant protein production effects. biorxiv.org |

| HEK293 | Human Embryonic Kidney | Signal transduction pathways, overexpression of lipid-metabolizing enzymes. |

| MCF-7 | Human Breast Cancer | Role of lipid signaling in cancer proliferation and drug resistance. |

| HepG2 | Human Hepatocellular Carcinoma | Triglyceride synthesis, lipid droplet formation, and lipoprotein assembly. |

To study the direct biophysical effects of 1,3-di-gamma-linolenin on membranes without the complexity of cellular proteins and other lipids, researchers use reconstituted membrane systems. nih.govresearchgate.net Liposomes, which are microscopic spherical vesicles composed of a lipid bilayer, are the most common model. mdpi.com

These artificial membranes can be created with a precisely defined lipid composition, allowing for controlled experiments. biorxiv.org Key applications include:

Measuring Membrane Permeability: Assessing how the inclusion of 1,3-di-gamma-linolenin affects the membrane's barrier function. nih.gov

Protein Reconstitution: Incorporating purified membrane proteins (e.g., ion channels, enzymes) into liposomes containing 1,3-di-gamma-linolenin to study how the lipid modulates their activity. mdpi.com

Visualizing Membrane Morphology: Giant Unilamellar Vesicles (GUVs), which are large enough to be observed with light microscopy, are used to visualize macroscopic changes like budding, tubulation, or phase separation induced by the lipid. nih.govrsc.org

Table 4: Biophysical Techniques Using Reconstituted Membrane Systems

| Model System | Technique | Information Gained |

|---|---|---|

| Small Unilamellar Vesicles (SUVs) | Fluorescence Spectroscopy | Membrane fluidity, lipid packing, protein binding affinity. biorxiv.org |

| Large Unilamellar Vesicles (LUVs) | Differential Scanning Calorimetry (DSC) | Lipid phase transition temperatures and cooperativity. researchgate.net |

| Giant Unilamellar Vesicles (GUVs) | Confocal Microscopy | Direct visualization of domain formation, membrane curvature, and budding. rsc.org |

| Proteoliposomes | Enzyme Activity Assays | Modulation of membrane protein function by the lipid environment. plos.org |

Cell-free systems provide a clean and controlled environment to analyze the activity of specific enzymes that metabolize 1,3-di-gamma-linolenin. These assays typically involve purified or recombinantly expressed enzymes and synthetic lipid substrates, often presented in mixed micelles or small liposomes. nih.gov

This approach allows researchers to determine fundamental enzymatic parameters without interference from competing metabolic pathways present in whole cells. Common assays include:

Diacylglycerol Kinase (DGK) Assays: Measuring the rate of phosphorylation of 1,3-di-gamma-linolenin to phosphatidic acid. This is often done using radiolabeled ATP (γ-³²P-ATP), where the radiolabeled product is separated and quantified. nih.gov

Phospholipase C (PLC) Assays: Measuring the production of 1,3-di-gamma-linolenin from a precursor phospholipid like phosphatidylinositol 4,5-bisphosphate.

Diacylglycerol Acyltransferase (DGAT) Assays: Quantifying the esterification of 1,3-di-gamma-linolenin with an acyl-CoA to form triglycerides.

These cell-free assays are crucial for characterizing enzyme kinetics (e.g., Kₘ, Vₘₐₓ), substrate specificity, and for screening potential inhibitors or activators of these key metabolic enzymes. plos.orgjove.complos.org

Comparative Lipid Biochemistry and Functional Analogues of 1,3-digamma Linolenin

Comparative Analysis with Diacylglycerols Containing Other Polyunsaturated Fatty Acids (e.g., Arachidonic Acid, EPA, DHA)

The biological activity of diacylglycerols is not only determined by their isomeric form but also by the nature of their constituent fatty acid chains. Diacylglycerols containing polyunsaturated fatty acids (PUFAs) are of particular interest due to the diverse physiological roles of PUFAs.

1,3-Digamma linolenin contains two molecules of gamma-linolenic acid (GLA), an omega-6 PUFA. GLA is a precursor to dihomo-gamma-linolenic acid (DGLA), which can be metabolized into anti-inflammatory eicosanoids like prostaglandin E1. wikipedia.orgnih.govlipinutragen.it

In comparison, diacylglycerols containing arachidonic acid (AA), another omega-6 PUFA, are precursors to pro-inflammatory eicosanoids. nih.gov Diacylglycerols with omega-3 PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are known to have various health benefits, including the production of anti-inflammatory mediators. researchgate.net

Studies have shown that the type of PUFA in a diacylglycerol molecule can influence the activation of protein kinase C (PKC). For example, diacylglycerols containing DHA at the sn-2 position have been shown to be potent activators of PKC. nih.gov The presence of PUFAs in diacylglycerols can also affect membrane properties and the synthesis of other lipids like phosphatidylcholine. nih.govnih.gov

Table 2: Comparative Analysis of Diacylglycerols with Different PUFAs

| Diacylglycerol Type | Fatty Acid | Omega Family | Primary Eicosanoid Products | General Effect |

| This compound | Gamma-Linolenic Acid (GLA) | Omega-6 | Anti-inflammatory (via DGLA) nih.govlipinutragen.it | Anti-inflammatory capes.gov.br |

| DAG with Arachidonic Acid | Arachidonic Acid (AA) | Omega-6 | Pro-inflammatory nih.gov | Pro-inflammatory |

| DAG with EPA | Eicosapentaenoic Acid (EPA) | Omega-3 | Anti-inflammatory researchgate.net | Anti-inflammatory |

| DAG with DHA | Docosahexaenoic Acid (DHA) | Omega-3 | Anti-inflammatory/Resolving | Anti-inflammatory |

Impact of Acyl Chain Positional Isomerism on Biochemical Activity

The specific positioning of fatty acids on the glycerol backbone, known as positional isomerism, significantly influences the biochemical activity of diacylglycerols. In naturally occurring 1,2-diacylglycerols derived from phospholipids, there is often a saturated fatty acid at the sn-1 position and an unsaturated fatty acid at the sn-2 position. gerli.com

This specific arrangement is not accidental; it is a result of the substrate specificity of the enzymes involved in lipid metabolism. For example, phospholipase A2 specifically cleaves the fatty acid at the sn-2 position of phospholipids. The resulting lysophospholipid can then be re-acylated, contributing to the specific fatty acid composition of cellular lipids.

The position of the acyl chain can affect how the diacylglycerol molecule interacts with other molecules and with membranes. For instance, the ability of a diacylglycerol to induce curvature in a membrane monolayer is influenced by the length and saturation of its acyl chains. nih.gov The stereochemistry of DAG isomers is a key determinant of their physiological role in different cellular compartments and metabolic pathways. nih.gov

Research has demonstrated that the position of a PUFA within a diacylglycerol molecule can modulate its ability to activate PKC. nih.gov The sn-2 position appears to be particularly important for the potency of DAGs in stimulating PKC activity. nih.gov This highlights the intricate relationship between the fine chemical structure of a lipid and its biological function.

Exploration of Synthetic Analogues for Probing Specific Lipid Pathways

To unravel the complex roles of specific diacylglycerol species in cellular processes, scientists have developed synthetic analogues. These molecules are designed to mimic natural diacylglycerols but may contain modifications that allow them to be used as tools for research.

One approach is to create photo-caged lipid probes. pnas.org These are inactive forms of the lipid that can be activated by a flash of light, allowing for precise temporal and spatial control over the increase of a specific diacylglycerol species in living cells. pnas.orgresearchgate.net This technique has been instrumental in quantifying the binding affinities of different diacylglycerol species for proteins and their movement across membranes. pnas.org

Another strategy involves attaching a reporter group, such as a fluorescent tag or a bioorthogonal handle, to the diacylglycerol analogue. acs.orgnih.gov These tagged lipids can be used to visualize the localization of the lipid within the cell or to identify the proteins that interact with it. pnas.orgnih.gov For example, azide-labeled diacylglycerol analogues have been synthesized to serve as platforms for attaching various reporter groups, enabling detailed studies of lipid-protein interactions. acs.org

Synthetic analogues have also been designed to target specific enzymes or pathways. For instance, galvestine-1 is a synthetic diacylglycerol analogue that acts as an inhibitor of MGDG synthase, an enzyme involved in the synthesis of galactolipids in plants. Such molecules are invaluable for dissecting the roles of specific lipids and enzymes in complex metabolic networks.

Table 3: Examples of Synthetic Diacylglycerol Analogues and Their Applications

| Analogue Type | Modification | Application |

| Photo-caged DAGs | Light-sensitive caging group pnas.org | Acute, localized increase of specific DAG species in live cells pnas.orgresearchgate.net |

| Tagged DAGs | Fluorescent tag or bioorthogonal handle acs.orgnih.gov | Visualization of lipid localization and identification of protein interactions pnas.orgnih.gov |

| Enzyme Inhibitors | Structure designed to inhibit a specific enzyme | Probing the function of specific lipid metabolic pathways |

| Phase-separating analogues | Modified to induce phase separation in liposomes | Development of cell-specific drug delivery systems rsc.org |

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data for Systems-Level Understanding of Lipid Function

A comprehensive understanding of the biological significance of 1,3-DGLG necessitates looking beyond lipidomics alone. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful systems-biology approach. By correlating the abundance of 1,3-DGLG with gene expression patterns, protein levels, and other metabolite fluctuations, researchers can construct detailed models of the metabolic networks in which this lipid participates. This approach can help identify the enzymes responsible for its synthesis and degradation, as well as the signaling pathways it may influence. For instance, multi-omics can elucidate how dietary supplementation with GLA-rich oils translates into the production of 1,3-DGLG and what downstream effects this has on inflammatory and metabolic pathways.

Spatially Resolved Lipidomics for Subcellular Localization and Dynamic Tracking

Knowing where a lipid is located within a cell is crucial to understanding its function. Spatially resolved lipidomics techniques, such as mass spectrometry imaging (MSI), are at the forefront of this effort. These methods allow for the visualization of the distribution of specific lipids, including diacylglycerols like 1,3-DGLG, across tissues and even within subcellular compartments. This can reveal, for example, whether 1,3-DGLG is primarily localized to the endoplasmic reticulum for triacylglycerol synthesis or to the plasma membrane where it might act as a second messenger. Dynamic tracking, using stable isotope labeling, can further trace the metabolic fate of 1,3-DGLG in real-time, showing how it is remodeled and incorporated into other lipid species under different physiological conditions.

Advanced Computational and Artificial Intelligence/Machine Learning Approaches for Lipidomic Data Interpretation

The sheer volume and complexity of data generated by modern lipidomics experiments present a significant analytical challenge. Advanced computational tools and artificial intelligence/machine learning (AI/ML) algorithms are becoming indispensable for interpreting these datasets. AI/ML can identify subtle patterns and correlations in large-scale lipidomics data that would be missed by conventional statistical methods. These approaches can be used to build predictive models that link changes in 1,3-DGLG levels to specific disease states or treatment responses. Furthermore, computational modeling can simulate the biophysical properties of 1,3-DGLG and its interactions with proteins and membranes, providing insights into its molecular mechanisms of action.

Development of Novel Chemical Biology Tools for Selective Modulation and Tracking of 1,3-Digamma Linolenin

To directly probe the function of 1,3-DGLG, researchers are developing novel chemical biology tools. These include "clickable" versions of gamma-linolenic acid that can be metabolically incorporated into 1,3-DGLG. These modified lipids can then be tagged with fluorescent probes or affinity labels, allowing for their precise tracking and isolation from cells. Another approach is the development of photoswitchable or caged fatty acids, which would enable researchers to control the release and activity of GLA and its diacylglycerol derivatives with high spatiotemporal precision. Such tools are invaluable for dissecting the specific roles of 1,3-DGLG in complex cellular processes without perturbing the entire lipidome.

Investigation of this compound in Diverse Biological Systems

While much of lipid research has focused on common model organisms and human diseases, there is a growing interest in exploring the roles of lipids like 1,3-DGLG in more diverse biological contexts. This includes investigating its presence and function in specialized tissues, such as the skin or nervous system, where fatty acid metabolism is critical. Furthermore, the metabolism of lipids in microorganisms is a burgeoning field of research. Studying how microbes synthesize and utilize diacylglycerols could reveal novel enzymatic pathways and bioactive lipids. Understanding the role of 1,3-DGLG in these varied systems will not only broaden our fundamental knowledge of lipid biology but may also open up new avenues for therapeutic and biotechnological applications.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for confirming the structural configuration of 1,3-Digamma linolenin in lipid research?

- Methodological Answer: The structural confirmation of this compound (CAS 123072-31-1) typically employs nuclear magnetic resonance (NMR) spectroscopy, focusing on the chemical shifts of protons at the sn-1 and sn-3 positions of the glycerol backbone. For unsaturated fatty acid chains, -NMR can resolve double-bond geometry (e.g., cis-6,9,12 configuration in 18:3DG) by analyzing allylic and olefinic carbon signals . Mass spectrometry (MS) with electrospray ionization (ESI) is used to verify molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm). Researchers should cross-validate results with synthetic standards listed in chemical catalogs (e.g., SCFC-110714, SCFC-111053) to ensure accuracy .

Q. How is this compound synthesized, and what purity thresholds are required for experimental reproducibility?

- Methodological Answer: Synthesis often involves enzymatic or chemical esterification of glycerol with γ-linolenic acid. Enzymatic methods (e.g., using immobilized lipases) are preferred for regioselective formation of the 1,3-diacylglycerol structure, achieving ~85–95% purity. Chemical synthesis may require protecting groups to avoid sn-2 substitution . Purity assessment via high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is critical; impurities <5% are generally acceptable for biochemical assays. Product codes like SCFC-400354 (this compound) specify purity grades, which must be documented in methods to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported bioactivity data for this compound across lipid signaling studies?

- Methodological Answer: Contradictions in bioactivity (e.g., pro-inflammatory vs. anti-inflammatory effects) often stem from variations in cell model systems or lipid purity. Researchers should:

- Standardize lipid delivery vehicles (e.g., albumin complexes vs. liposomes) to control bioavailability .

- Validate compound integrity post-experiment using thin-layer chromatography (TLC) to detect hydrolysis products.

- Perform dose-response curves across multiple cell lines (e.g., macrophages, adipocytes) to identify context-dependent effects .

Q. How can computational modeling improve the prediction of this compound’s behavior in membrane bilayer systems?

- Methodological Answer: Molecular dynamics (MD) simulations parameterized with experimental data (e.g., NMR-derived lipid packing parameters) can model the compound’s insertion into lipid bilayers. Key steps include:

- Using force fields like CHARMM36 or Martini to simulate acyl chain flexibility and headgroup interactions.

- Validating simulations against small-angle X-ray scattering (SAXS) data for bilayer thickness and phase behavior.

- Integrating quantum mechanical calculations to resolve electronic interactions at double-bond sites (cis-6,9,12) .

Q. What advanced techniques address challenges in quantifying this compound’s oxidative stability under physiological conditions?

- Methodological Answer: Oxidative degradation studies require accelerated stability testing via:

- LC-MS/MS with deuterated internal standards to track hydroperoxide and malondialdehyde byproducts.

- Electron paramagnetic resonance (EPR) to detect free radical intermediates during autooxidation.

- Controlled oxygen tension systems (e.g., hypoxia chambers) to mimic in vivo conditions.

Methodological Guidance for Data Integrity

- Reproducibility : Document synthesis batches, purity grades (per supplier codes like SCFC-400354), and storage conditions (−80°C under N) to align with ’s emphasis on detailed record-keeping .

- Ethical Data Reporting : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to avoid biases in lipid bioactivity claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.